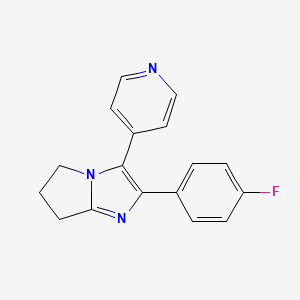

5H-Pyrrolo(1,2-a)imidazole, 2-(4-fluorophenyl)-6,7-dihydro-3-(4-pyridinyl)-

Description

SKF-104351 is a small molecule drug developed by GlaxoSmithKlineLeukotrienes are inflammatory mediators involved in various immune responses and diseases .

Properties

CAS No. |

111908-94-2 |

|---|---|

Molecular Formula |

C17H14FN3 |

Molecular Weight |

279.31 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |

InChI |

InChI=1S/C17H14FN3/c18-14-5-3-12(4-6-14)16-17(13-7-9-19-10-8-13)21-11-1-2-15(21)20-16/h3-10H,1-2,11H2 |

InChI Key |

GJFVAEMLAFFGDZ-UHFFFAOYSA-N |

SMILES |

C1CC2=NC(=C(N2C1)C3=CC=NC=C3)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CC2=NC(=C(N2C1)C3=CC=NC=C3)C4=CC=C(C=C4)F |

Other CAS No. |

111908-94-2 |

Synonyms |

SK and F 104351 SK and F-104351 SKF 104351 |

Origin of Product |

United States |

Preparation Methods

The synthetic route for SKF-104351 involves several steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.

Functional group modifications: Introduction of functional groups such as fluorine and nitrogen atoms to achieve the desired pharmacological activity.

Purification and isolation: The final compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.

Industrial production methods for SKF-104351 would involve scaling up these synthetic steps while ensuring consistency, safety, and cost-effectiveness. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of robust purification processes.

Chemical Reactions Analysis

SKF-104351 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: SKF-104351 can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: As a 5-lipoxygenase inhibitor, it is used in research to study the role of leukotrienes in chemical processes and reactions.

Biology: It is used to investigate the biological pathways involving leukotrienes and their impact on cellular functions.

Medicine: SKF-104351 has been explored for its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

SKF-104351 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, SKF-104351 reduces the production of leukotrienes, thereby modulating inflammatory responses. The molecular targets and pathways involved include the 5-lipoxygenase enzyme and the downstream signaling pathways associated with leukotriene biosynthesis .

Comparison with Similar Compounds

SKF-104351 can be compared with other 5-lipoxygenase inhibitors such as zileuton and MK-886. While all these compounds share the common mechanism of inhibiting 5-lipoxygenase, SKF-104351 is unique in its specific chemical structure and pharmacological profile. Similar compounds include:

Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

MK-886: A leukotriene biosynthesis inhibitor that targets the 5-lipoxygenase-activating protein (FLAP).

SKF-104351’s uniqueness lies in its specific binding affinity and inhibitory potency towards 5-lipoxygenase, which distinguishes it from other inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.